molecular formula C14H12N4O B160568 4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline CAS No. 2425-95-8

4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline

Cat. No.: B160568
CAS No.: 2425-95-8
M. Wt: 252.27 g/mol
InChI Key: MJZXFMSIHMJQBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-(1,3,4-Oxadiazole-2,5-diyl)dianiline is a chemical compound with the molecular formula C14H12N4O and a molecular weight of 252.277 g/mol . It is known for its applications in various fields, including materials science and pharmaceuticals. The compound features an oxadiazole ring, which is known for its electron-withdrawing properties, making it useful in various chemical reactions and applications.

Mechanism of Action

Target of Action

Similar compounds have been studied for their interaction with trypanosoma cruzi cysteine protease cruzain

Mode of Action

It’s worth noting that similar compounds have been studied for their interaction with targets using molecular docking . This suggests that the compound may interact with its targets in a similar manner, leading to changes in the target’s function.

Biochemical Analysis

Biochemical Properties

4,4’-(1,3,4-Oxadiazole-2,5-diyl)dianiline plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including enzymes such as cytochrome P450, which is involved in the metabolism of many drugs and xenobiotics . The interaction with cytochrome P450 can lead to the formation of reactive intermediates, which may have implications for the compound’s pharmacological activity and toxicity. Additionally, 4,4’-(1,3,4-Oxadiazole-2,5-diyl)dianiline has been found to exhibit antioxidant properties, which can protect cells from oxidative stress and damage .

Cellular Effects

The effects of 4,4’-(1,3,4-Oxadiazole-2,5-diyl)dianiline on various types of cells and cellular processes have been extensively studied. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to inhibit the activity of certain kinases, which play a key role in cell signaling and proliferation . Furthermore, 4,4’-(1,3,4-Oxadiazole-2,5-diyl)dianiline can induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins . These effects highlight the potential of this compound as a therapeutic agent for cancer treatment.

Molecular Mechanism

The molecular mechanism of action of 4,4’-(1,3,4-Oxadiazole-2,5-diyl)dianiline involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity and function. For example, it has been shown to inhibit the activity of cytochrome P450 enzymes by binding to their active sites and preventing substrate access . Additionally, 4,4’-(1,3,4-Oxadiazole-2,5-diyl)dianiline can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in changes in the expression of genes involved in cell growth, differentiation, and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,4’-(1,3,4-Oxadiazole-2,5-diyl)dianiline have been observed to change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that 4,4’-(1,3,4-Oxadiazole-2,5-diyl)dianiline is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain enzymes and reactive species . Long-term exposure to this compound has been associated with changes in cellular metabolism and function, including alterations in energy production and oxidative stress responses .

Dosage Effects in Animal Models

The effects of 4,4’-(1,3,4-Oxadiazole-2,5-diyl)dianiline vary with different dosages in animal models. At low doses, this compound has been shown to exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress . At higher doses, it can induce toxic effects, including liver and kidney damage, due to the formation of reactive intermediates and oxidative stress . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

4,4’-(1,3,4-Oxadiazole-2,5-diyl)dianiline is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes . The metabolism of this compound can lead to the formation of various metabolites, some of which may have distinct biological activities. For example, the oxidative metabolism of 4,4’-(1,3,4-Oxadiazole-2,5-diyl)dianiline can produce reactive intermediates that can interact with cellular macromolecules and induce oxidative stress . Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in energy production and detoxification .

Transport and Distribution

The transport and distribution of 4,4’-(1,3,4-Oxadiazole-2,5-diyl)dianiline within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to specific proteins and be distributed to different cellular compartments, including the cytoplasm, nucleus, and mitochondria . The localization and accumulation of 4,4’-(1,3,4-Oxadiazole-2,5-diyl)dianiline can influence its biological activity and toxicity.

Subcellular Localization

The subcellular localization of 4,4’-(1,3,4-Oxadiazole-2,5-diyl)dianiline is an important factor that determines its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The targeting of 4,4’-(1,3,4-Oxadiazole-2,5-diyl)dianiline to specific organelles can be mediated by targeting signals and post-translational modifications . For example, the presence of specific amino acid sequences can direct this compound to the mitochondria, where it can exert its effects on energy production and oxidative stress responses .

Preparation Methods

4,4’-(1,3,4-Oxadiazole-2,5-diyl)dianiline can be synthesized through several methods. One common synthetic route involves the polycondensation of aromatic diamines bearing oxadiazole rings with aromatic dialdehydes . The reaction conditions typically involve the use of solvents such as ethanol or tetrahydrofuran (THF) and catalysts like sulfuric acid or sodium ethoxide . Industrial production methods may involve similar polycondensation reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4,4’-(1,3,4-Oxadiazole-2,5-diyl)dianiline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acetonitrile, water, phosphoric acid, and formic acid . For instance, in oxidation reactions, the compound can form oxadiazole derivatives, while in reduction reactions, it can yield amine derivatives. Substitution reactions often involve the replacement of hydrogen atoms with other functional groups, leading to the formation of various substituted oxadiazole compounds .

Comparison with Similar Compounds

4,4’-(1,3,4-Oxadiazole-2,5-diyl)dianiline can be compared with other similar compounds, such as 4,4’-(benzo[c][1,2,5]thiadiazole-4,7-diyl)dianiline and 2,5-bis(4-aminophenyl)-1,3,4-oxadiazole . These compounds share similar structural features, such as the presence of an oxadiazole or thiadiazole ring, but differ in their specific functional groups and properties. For example, 4,4’-(benzo[c][1,2,5]thiadiazole-4,7-diyl)dianiline has a thiadiazole ring, which imparts different electronic properties compared to the oxadiazole ring in 4,4’-(1,3,4-Oxadiazole-2,5-diyl)dianiline . This uniqueness makes 4,4’-(1,3,4-Oxadiazole-2,5-diyl)dianiline particularly valuable in specific applications where its electron-withdrawing properties are advantageous.

Properties

IUPAC Name

4-[5-(4-aminophenyl)-1,3,4-oxadiazol-2-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O/c15-11-5-1-9(2-6-11)13-17-18-14(19-13)10-3-7-12(16)8-4-10/h1-8H,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJZXFMSIHMJQBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)C3=CC=C(C=C3)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90178949
Record name 4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90178949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49672099
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

2425-95-8
Record name 2,5-Bis(4-aminophenyl)-1,3,4-oxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2425-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002425958
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90178949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-(1,3,4-oxadiazole-2,5-diyl)dianiline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.613
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4,4'-(1,3,4-OXADIAZOLE-2,5-DIYL)DIANILINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9MHD9U8KY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

60 g (0.46 mole) of hydrazine sulphate was dissolved in 700 ml of oleum with 20% SO3. 137 g (1.0 mol) p-aminobenzoic acid was added at room temperature. The mixture was stirred for 2.5 hours at a temperature of 70° C. to 75° C. and then poured onto 10 liters of ice and neutralized with a concentrated sodium hydroxide solution. The resulting precipitate was filtered off, washed with water, and again filtered off. The yield was 91 g of impure product. This impure product was recrystallized in ethanol. After partial evaporation of the resulting liquid, 73.5 g of pure 2,5-bis-(p-aminophenyl)-1,3,4-oxadiazole were obtained.
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
137 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
10 L
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline
Reactant of Route 2
Reactant of Route 2
4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline
Reactant of Route 3
4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline
Reactant of Route 4
Reactant of Route 4
4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline
Reactant of Route 5
Reactant of Route 5
4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline
Reactant of Route 6
4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.